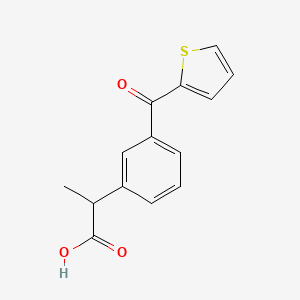
alpha-Methyl-3-(2-thienylcarbonyl)benzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suprofen is a non-steroidal anti-inflammatory drug (NSAID) that was developed by Janssen Pharmaceutica. It is known for its analgesic, antipyretic, and anti-inflammatory properties. Suprofen was initially used as an oral medication but was later discontinued due to renal effects. It was subsequently used as a topical ophthalmic solution to prevent miosis during and after ophthalmic surgery .
Preparation Methods
Suprofen can be synthesized through various methods. One common method involves the use of 2-thiophenecarboxaldehyde as a substrate. The synthesis process typically includes the following steps :
Condensation Reaction: The Gewald reaction is a common method for synthesizing thiophene derivatives, including suprofen.
Oxidation: Tervalaldehyde is used as an oxidant in the preparation of suprofen.
Industrial Production: Industrial production methods for suprofen involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Suprofen undergoes various chemical reactions, including:
Oxidation: Suprofen can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Suprofen can undergo substitution reactions, particularly at the thiophene ring. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Suprofen has been extensively studied for its applications in various fields :
Chemistry: Suprofen is used as a model compound in the study of thiophene derivatives and their chemical properties.
Biology: In biological research, suprofen is used to study the effects of NSAIDs on cellular processes and inflammation.
Medicine: Suprofen’s primary medical application is in ophthalmology, where it is used to prevent miosis during eye surgery.
Industry: Suprofen and its derivatives are used in the development of new pharmaceuticals and as intermediates in chemical synthesis.
Mechanism of Action
Suprofen exerts its effects by inhibiting the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, suprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Suprofen is structurally related to other NSAIDs such as ibuprofen, ketoprofen, and naproxen . Here are some comparisons:
Ibuprofen: Like suprofen, ibuprofen is a non-steroidal anti-inflammatory drug that inhibits COX enzymes. ibuprofen is more commonly used for general pain relief and inflammation.
Ketoprofen: Ketoprofen is similar to suprofen in its analgesic and anti-inflammatory properties. It is used to treat conditions such as arthritis and dysmenorrhea.
Naproxen: Naproxen is another NSAID that is used to treat pain and inflammation. It has a longer half-life compared to suprofen, making it suitable for conditions requiring prolonged treatment.
Suprofen is unique in its specific application in ophthalmology, particularly for preventing miosis during eye surgery .
Properties
CAS No. |
52779-89-2 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-[3-(thiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-2-5-11(8-10)13(15)12-6-3-7-18-12/h2-9H,1H3,(H,16,17) |
InChI Key |
OKKUZOASBYWBPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



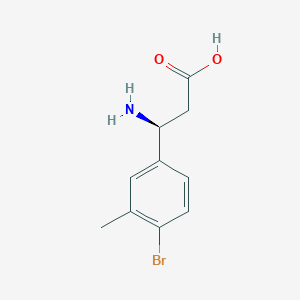
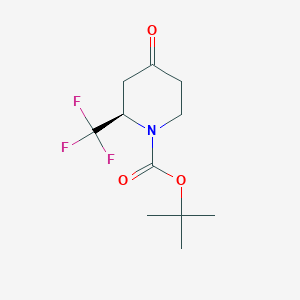


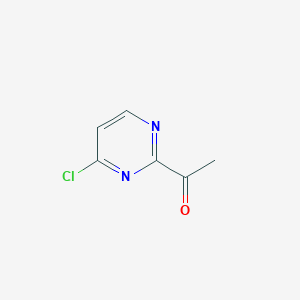
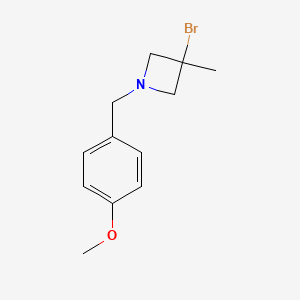

![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
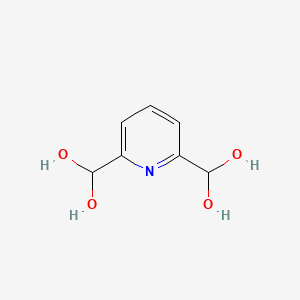
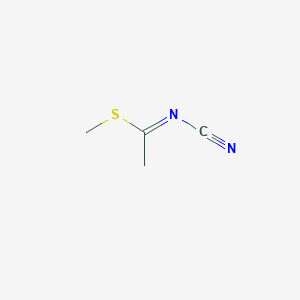
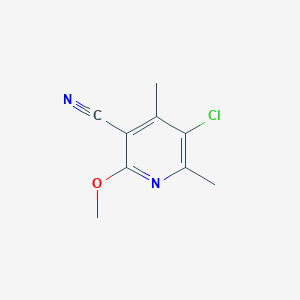
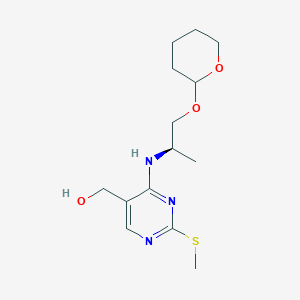
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
